(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
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Overview
Description
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxyphenyl group, a dimethyl group, and a phenyl group. The stereochemistry of the compound is defined by the (2R,4S,5S) configuration, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the desired oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazolidine ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the oxazolidine or aromatic rings.
Scientific Research Applications
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with molecular targets through its chiral centers. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems. The compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with various molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can be compared with other oxazolidine derivatives, such as:
- (2R,4S,5S)-2-(4-hydroxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- (2R,4S,5S)-2-(4-methylphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
658052-91-6 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO2/c1-13-17(14-7-5-4-6-8-14)21-18(19(13)2)15-9-11-16(20-3)12-10-15/h4-13,17-18H,1-3H3/t13-,17+,18+/m0/s1 |
InChI Key |
RNZDGSZNMWOYLM-MORSLUCNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@@H](N1C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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